Ethyl [(chloroacetyl)(phenyl)amino]acetate
Overview
Description
Ethyl [(chloroacetyl)(phenyl)amino]acetate is an organic compound with the molecular formula C12H14ClNO3. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Scientific Research Applications
Ethyl [(chloroacetyl)(phenyl)amino]acetate is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with therapeutic potential.
Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(chloroacetyl)(phenyl)amino]acetate can be synthesized through the reaction of ethyl chloroacetate with phenylamine (aniline) in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(chloroacetyl)(phenyl)amino]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Acylation Reactions: The compound can act as an acylating agent, transferring its acyl group to other molecules.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Acylation Reactions: Often carried out using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Hydrolysis: Conducted under acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.
Acylation Reactions: Produce acylated products with different functional groups attached.
Hydrolysis: Results in the formation of phenylaminoacetic acid and ethanol.
Mechanism of Action
The mechanism of action of ethyl [(chloroacetyl)(phenyl)amino]acetate involves its ability to interact with biological molecules through acylation and substitution reactions. The compound can modify proteins and enzymes by acylating amino groups, thereby altering their function and activity. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Ethyl [(chloroacetyl)(phenyl)amino]acetate can be compared with similar compounds such as:
Ethyl [benzyl (chloroacetyl)amino] (phenyl)acetate: Similar structure but with a benzyl group instead of an ethyl group, leading to different reactivity and applications.
N-(substituted phenyl)-2-chloroacetamide: Shares the chloroacetamide moiety but differs in the ester group, affecting its chemical behavior and uses.
Properties
IUPAC Name |
ethyl 2-(N-(2-chloroacetyl)anilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-14(11(15)8-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRYQFBLARGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199122 | |
Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-26-2 | |
Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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